3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine
Overview
Description
3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine, also known as 4-chloro-alpha-ethylphenethylamine (4-CEP), is a chemical compound that belongs to the class of amphetamines. It is a psychoactive substance that has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 4-CEP involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in dopamine levels in the synaptic cleft, which can lead to increased neurotransmission. Additionally, 4-CEP has been shown to have a weak affinity for the serotonin transporter, which may also contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CEP are not well understood. However, it has been shown to have stimulant-like effects, similar to other amphetamines. These effects may include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased energy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-CEP in lab experiments is its high affinity for the dopamine transporter, which makes it a potential tool for studying the role of dopamine in various neurological disorders. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one limitation is the lack of knowledge about its biochemical and physiological effects, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 4-CEP. One potential area of research is the development of more selective dopamine transporter ligands, which may have fewer side effects and greater potential for therapeutic use. Additionally, further studies are needed to understand the biochemical and physiological effects of 4-CEP, which may provide insight into its potential use in the treatment of neurological disorders. Finally, the potential for abuse and addiction associated with 4-CEP should be further explored to better understand its safety and potential for abuse.
Scientific Research Applications
4-CEP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-methylpentan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-4-13(5-2,15-3)10-11-6-8-12(14)9-7-11/h6-9,15H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMXMIRZLGRAGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC1=CC=C(C=C1)Cl)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331369 | |
Record name | 3-[(4-Chlorophenyl)methyl]-N-methylpentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2084-80-2 | |
Record name | 3-[(4-Chlorophenyl)methyl]-N-methylpentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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